molecular formula C14H14N2O4 B11849694 N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate) CAS No. 63896-10-6

N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)

Cat. No.: B11849694
CAS No.: 63896-10-6
M. Wt: 274.27 g/mol
InChI Key: DIDUBGFFSUEEGU-UHFFFAOYSA-N
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Description

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) is an organic compound with the molecular formula C14H14N2O4 It is a derivative of naphthalene, featuring two methyl carbamate groups attached to the 1 and 5 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can be synthesized through the reaction of 1,5-naphthalene diisocyanate with methanol. The reaction typically proceeds under mild conditions, with the diisocyanate reacting with methanol to form the corresponding methyl carbamate groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,5-naphthalenediamine and methanol.

    Oxidation: Oxidative conditions can lead to the formation of naphthalene derivatives with different functional groups.

    Substitution: The methyl carbamate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 1,5-Naphthalenediamine and methanol.

    Oxidation: Various oxidized naphthalene derivatives.

    Substitution: Naphthalene derivatives with substituted carbamate groups.

Scientific Research Applications

N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(1,5-Naphthalenediyl)bis(methyl carbamate) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(1,4-Naphthalenediyl)bis(methyl carbamate): Similar structure but with carbamate groups at the 1 and 4 positions.

    N,N’-(1,8-Naphthalenediyl)bis(methyl carbamate): Similar structure but with carbamate groups at the 1 and 8 positions.

Properties

CAS No.

63896-10-6

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

DIDUBGFFSUEEGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC

Origin of Product

United States

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